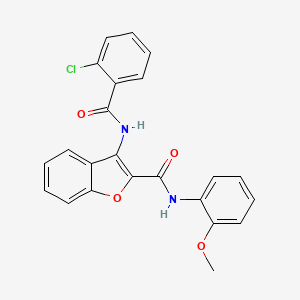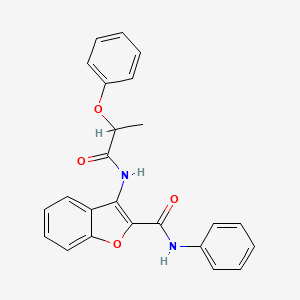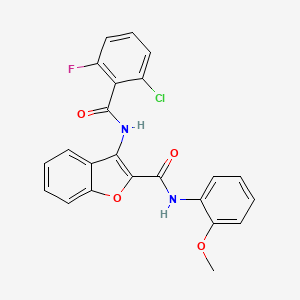
3-(2-chlorobenzamido)-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-chlorobenzamido)-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide, also known as CMB-2, is a chemical compound that has been studied for its potential applications in a variety of scientific fields. CMB-2 is a member of the benzamido-benzofuran family of compounds and is composed of a benzamido group, a benzofuran group, and a carboxamide group. CMB-2 has been found to possess a range of unique properties that make it an attractive compound for scientific research.
科学研究应用
3-(2-chlorobenzamido)-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide has been studied for its potential applications in a variety of scientific fields. 3-(2-chlorobenzamido)-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide has been found to possess strong antioxidant, anti-inflammatory, and antifungal properties, making it a potential candidate for the treatment of various diseases. In addition, 3-(2-chlorobenzamido)-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide has been found to possess strong anticonvulsant and neuroprotective properties, making it a potential candidate for the treatment of neurological disorders such as epilepsy and Alzheimer’s disease. 3-(2-chlorobenzamido)-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide has also been studied for its potential applications in cancer research, as it has been found to possess strong cytotoxic and apoptotic activities.
作用机制
The exact mechanism of action of 3-(2-chlorobenzamido)-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide is not yet fully understood. However, it is believed that 3-(2-chlorobenzamido)-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide exerts its effects by binding to various intracellular targets, such as enzymes and receptors. 3-(2-chlorobenzamido)-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide has been found to bind to and inhibit the activity of enzymes involved in the synthesis of proinflammatory mediators, such as cyclooxygenase-2 and lipoxygenase. In addition, 3-(2-chlorobenzamido)-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide has been found to bind to and activate certain receptors, such as the serotonin 5-HT2A receptor.
Biochemical and Physiological Effects
3-(2-chlorobenzamido)-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide has been found to possess a range of biochemical and physiological effects. 3-(2-chlorobenzamido)-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide has been found to possess strong antioxidant and anti-inflammatory properties, which may be beneficial in the treatment of a variety of diseases. In addition, 3-(2-chlorobenzamido)-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide has been found to possess strong anticonvulsant and neuroprotective properties, which may be beneficial in the treatment of neurological disorders such as epilepsy and Alzheimer’s disease. 3-(2-chlorobenzamido)-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide has also been found to possess strong cytotoxic and apoptotic activities, which may be beneficial in the treatment of cancer.
实验室实验的优点和局限性
3-(2-chlorobenzamido)-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide is an attractive compound for scientific research due to its unique properties. 3-(2-chlorobenzamido)-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide is relatively stable and easy to synthesize, making it an ideal candidate for laboratory experiments. In addition, 3-(2-chlorobenzamido)-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide is non-toxic and relatively inexpensive, making it a cost-effective option for scientific research. However, 3-(2-chlorobenzamido)-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide is not as widely studied as other compounds, and its exact mechanism of action is still not fully understood.
未来方向
There are a number of potential future directions for 3-(2-chlorobenzamido)-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide research. 3-(2-chlorobenzamido)-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide could be further studied for its potential applications in the treatment of various diseases, such as cancer and neurological disorders. In addition, 3-(2-chlorobenzamido)-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide could be studied for its potential applications in drug design, as it has been found to possess strong binding affinity for certain receptors. 3-(2-chlorobenzamido)-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide could also be studied for its potential applications in the development of new therapeutic agents, as it has been found to possess strong antioxidant, anti-inflammatory, and antifungal properties. Finally, 3-(2-chlorobenzamido)-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide could be further studied for its potential applications in the development of new materials, as it has been found to possess strong binding properties.
合成方法
3-(2-chlorobenzamido)-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide can be synthesized using a variety of methods. One of the most common methods involves the reaction of 2-chlorobenzamido-N-methoxyphenyl-1-benzofuran-2-carboxylic acid with anhydrous ammonia or ammonium chloride in a polar solvent such as methanol. The reaction is allowed to proceed for a few hours and the resulting product is purified by recrystallization or chromatography. Other methods for synthesizing 3-(2-chlorobenzamido)-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide include the reaction of 2-chlorobenzamido-N-methoxyphenyl-1-benzofuran-2-carboxylic acid with a base such as potassium hydroxide or sodium hydroxide, the reaction of 2-chlorobenzamido-N-methoxyphenyl-1-benzofuran-2-carboxylic acid with an amine such as trimethylamine, and the reaction of 2-chlorobenzamido-N-methoxyphenyl-1-benzofuran-2-carboxylic acid with an alcohol such as methanol or ethanol.
属性
IUPAC Name |
3-[(2-chlorobenzoyl)amino]-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClN2O4/c1-29-19-13-7-5-11-17(19)25-23(28)21-20(15-9-3-6-12-18(15)30-21)26-22(27)14-8-2-4-10-16(14)24/h2-13H,1H3,(H,25,28)(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXIXYTZOUNACQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B6489733.png)
![5-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-1,3-dimethyl-7-(4-nitrophenyl)-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B6489746.png)
![N-(2,4-difluorophenyl)-2-{[2-(furan-2-yl)-6,8-dimethyl-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B6489752.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[2-(furan-2-yl)-6,8-dimethyl-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B6489753.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B6489761.png)
![5-{[(4-bromophenyl)methyl]sulfanyl}-1,3-dimethyl-7-(thiophen-2-yl)-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B6489766.png)
![1,3-dimethyl-5-{[(naphthalen-1-yl)methyl]sulfanyl}-7-(thiophen-2-yl)-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B6489767.png)
![1,3-dimethyl-5-[(2-oxo-2-phenylethyl)sulfanyl]-7-(thiophen-2-yl)-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B6489771.png)

![2-{[1-ethyl-3-methyl-7-oxo-6-(2-phenylethyl)-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B6489816.png)

![N-(2,3-dimethylphenyl)-2-{[1-ethyl-3-methyl-7-oxo-6-(2-phenylethyl)-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}acetamide](/img/structure/B6489819.png)

![N-(2-methoxyphenyl)-3-[3-(trifluoromethyl)benzamido]-1-benzofuran-2-carboxamide](/img/structure/B6489826.png)